molecular formula C12H23NO2SSi B1407728 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole CAS No. 1381778-88-6

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole

Cat. No. B1407728
CAS RN: 1381778-88-6
M. Wt: 273.47 g/mol
InChI Key: WGERGZDFSMHKGB-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole, also known as TBSMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This thiazole derivative has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole is not fully understood, but it is believed to act as a thiol-reactive agent. This compound has been shown to react with cysteine residues in proteins, leading to changes in protein structure and activity. This compound has also been found to inhibit the activity of some enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and carbonic anhydrase, two enzymes that play important roles in the nervous system and the regulation of acid-base balance, respectively. This compound has also been found to inhibit the growth of some cancer cells and to induce apoptosis in others. Additionally, this compound has been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole is its ability to react with cysteine residues in proteins, making it a valuable tool for studying protein structure and activity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations and can react with other thiol-containing compounds, leading to nonspecific effects.

Future Directions

There are many potential future directions for research on 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole. One area of interest is in the development of new drugs based on the structure of this compound. Another area of interest is in the study of the mechanism of action of this compound, including its interactions with cysteine residues in proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for identifying new drug targets and developing new drugs. This compound has also been used in the study of enzyme activity and protein structure, as well as in the development of new analytical techniques.

properties

IUPAC Name

tert-butyl-[[2-(methoxymethyl)-1,3-thiazol-5-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2SSi/c1-12(2,3)17(5,6)15-8-10-7-13-11(16-10)9-14-4/h7H,8-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERGZDFSMHKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144240
Record name 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381778-88-6
Record name 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381778-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (5-(((tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol (1.21 g, 4.65 mmol) in CH2Cl2 (3.0 mL) was treated with MeI (0.35 mL, 5.57 mmol) followed by Ag2O (1.61 g, 6.97 mmol) and the resulting mixture (protected from light) was stirred overnight at 40° C. The reaction mixture was filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (4:1 hept-EA) gave the title compound as a yellow oil: TLC: rf (4:1 hept-EA)=0.27. LC-MS-conditions 07: tR=0.99 min, [M+H]+=273.95.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
1.61 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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